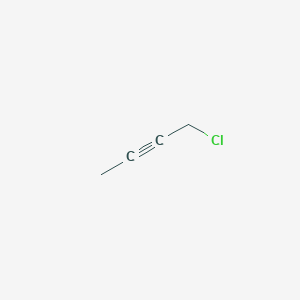

1-Chloro-2-butyne

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3355-17-7 |

|---|---|

分子式 |

C4H5Cl |

分子量 |

88.53 g/mol |

IUPAC 名称 |

1-chlorobut-2-yne |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h4H2,1H3 |

InChI 键 |

OKWUYBGGPXXFLS-UHFFFAOYSA-N |

SMILES |

CC#CCCl |

规范 SMILES |

CC#CCCl |

产品来源 |

United States |

Synthetic Methodologies for 1 Chloro 2 Butyne and Its Precursors

Classical and Modern Preparative Routes to 1-Chloro-2-butyne

The preparation of this compound can be approached through various synthetic pathways, ranging from historical methods centered on the chlorination of simple precursors to modern techniques designed for enhanced yield and purity.

The foundational work on the synthesis and characterization of this compound was significantly advanced in the mid-20th century. A key early report on its preparation was published by Lewis F. Hatch and Vincent Chiola in 1951. acs.orgnist.govorgsyn.orgacs.org Their work provided one of the first detailed descriptions of the synthesis and properties of this compound, laying the groundwork for future investigations into its reactivity and applications.

One of the classical methods for synthesizing related chloroalkynes involved the treatment of the corresponding alcohol with a chlorinating agent. For instance, the precursor 2-butyn-1-ol (B121050) can be synthesized from 1,3-dichloro-2-butene (B238901). orgsyn.org The initial step involves the hydrolysis of 1,3-dichloro-2-butene using a sodium carbonate solution to produce 3-chloro-2-buten-1-ol. orgsyn.org This intermediate is then treated with sodium amide in liquid ammonia (B1221849) to yield 2-butyn-1-ol. orgsyn.org The subsequent conversion of 2-butyn-1-ol to this compound would typically involve reaction with a reagent like thionyl chloride or phosphorus trichloride, common methods for converting allylic and propargylic alcohols to the corresponding chlorides.

Modern synthetic efforts have focused on optimizing the preparation of chlorinated hydrocarbons to improve both chemical yield and product purity. While specific optimization studies for this compound are not extensively detailed in readily available literature, general principles from related syntheses can be applied.

A primary strategy for enhancing purity is the use of fractional distillation, which separates the desired product from byproducts and unreacted starting materials based on differences in boiling points. For industrial-scale production, the adoption of continuous flow systems presents a significant optimization. These systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.org For example, a continuous flow process for a related chlorohydrin synthesis utilized a packed-bed reactor with a cation exchange resin, achieving over 95% purity and 93% yield. Such a setup, with external cooling and precise control of reactant ratios, could be adapted for the synthesis of this compound to minimize the formation of isomeric byproducts.

Catalyst selection is also crucial. For reactions involving the mesylation of alcohols, a step sometimes preceding chlorination, the use of "intermediate" Lewis acids has been shown to be highly effective, allowing for high conversion rates and easy separation of the product from the recyclable catalyst. acs.org

Table 1: Comparison of Synthetic Reactor Systems

| Feature | Batch Reactor (Flask) | Continuous Flow Reactor |

| Heat Transfer | Slow, potential for hotspots | Rapid, excellent temperature control |

| Mixing | Diffusion-dependent, can be inefficient | Efficient micromixing |

| Safety | Higher risk with exothermic reactions | Improved safety, smaller reaction volumes |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" |

| Purity/Yield | Often lower due to side reactions | Generally higher and more consistent rsc.org |

Historical Syntheses and Initial Characterization[2],

Regioselective and Stereoselective Approaches in Alkyne Chlorination

The direct hydrochlorination of an alkyne like butyne presents a regioselectivity challenge, as the chlorine atom can add to different positions of the triple bond, leading to a mixture of isomers. For instance, the reaction of HCl with 1-butyne (B89482) can yield 2-chloro-1-butene (Markovnikov addition) or 1-chloro-1-butene (B1623148) (anti-Markovnikov addition). masterorganicchemistry.comlibretexts.org The synthesis of this compound requires the specific chlorination of the methyl group adjacent to the alkyne (an allylic-type position relative to the triple bond) or starting from a precursor like 2-butyn-1-ol.

However, recent advances in catalysis have provided powerful tools for controlling the regioselectivity of alkyne hydrochlorination. Gold-catalyzed hydrochlorination has emerged as a particularly effective method. acs.orgnih.govacs.org

Key findings in this area include:

Homogeneous Gold(I) Catalysis: Researchers have developed a highly regioselective anti-hydrochlorination of unactivated terminal alkynes using a homogeneous gold(I) catalyst. nih.govacs.org This method overcomes the typical incompatibility of cationic gold catalysts with chloride by using a hydrogen-bonding activation strategy. The reaction proceeds at room temperature, is scalable, tolerates a wide range of functional groups, and can be conducted in open air. nih.govacs.org

Heterogeneous Gold Catalysis: A novel chlorinating reagent, HCl/DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), has been used with a commercial nanogold catalyst for the highly regioselective hydrochlorination of unactivated alkynes. acs.org This system produces vinyl chlorides in good yields and with high regioselectivity, avoiding overchlorination and hydration byproducts. acs.org

These catalytic systems demonstrate that by choosing the appropriate catalyst and reaction conditions, it is possible to direct the addition of HCl to a specific carbon of the alkyne, thus controlling the isomeric purity of the product. While these examples primarily describe the formation of vinyl chlorides from terminal alkynes, the principles of catalyst-directed regiocontrol are broadly applicable in alkyne functionalization.

Table 2: Regioselectivity in Alkyne Hydrochlorination

| Method | Regioselectivity | Conditions | Catalyst | Reference |

| Classical Addition | Markovnikov | Standard acidic media | None | masterorganicchemistry.comlibretexts.org |

| Radical Addition | Anti-Markovnikov | Peroxides or UV light (with HBr) | None | libretexts.org |

| Gold-Catalyzed | High (Anti-Markovnikov) | Room Temp, open air | Homogeneous Au(I) | nih.govacs.org |

| Gold-Catalyzed | High (Markovnikov) | Open air, HCl/DMPU | Heterogeneous Nanogold | acs.org |

Synthesis of Functionalized Butyne Derivatives utilizing this compound as a Starting Material

This compound is a versatile building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbon bearing the chlorine atom and the nucleophilic alkyne. jaydevchemicals.com This dual reactivity allows it to serve as a synthon for a variety of more complex molecules.

One notable application is as a potential intermediate in the synthesis of linagliptin (B1675411) , a medication used for treating diabetes. jaydevchemicals.com Its role as a key fragment highlights its industrial relevance in pharmaceutical manufacturing.

Furthermore, this compound is used to create other functionalized alkynes through substitution reactions. The chlorine atom can be displaced by various nucleophiles. For example:

Synthesis of Iodoalkynes: It can be converted to 1-chloro-4-iodo-2-butyne , a more reactive building block for coupling reactions. nih.gov

Synthesis of Aminoalkynes: It serves as a precursor for compounds like 1-amino-4-chloro-2-butyne hydrochloride , which introduces a nitrogen-containing functional group. harvard.edu

The synthetic utility of the resulting vinyl and alkynyl halides is vast. They can participate in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov This capability allows for the construction of complex molecular architectures from the simple this compound framework.

Mechanistic Investigations of 1 Chloro 2 Butyne Reactivity and Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-chloro-2-butyne, a propargyl halide, are characterized by complex mechanistic pathways due to the influence of the adjacent carbon-carbon triple bond. The reactivity of such systems often involves a competition between direct substitution (SN2) and pathways involving rearranged intermediates (SN1' and SN2').

Examination of SN1' and SN2' Reaction Pathways in Propargyl Halide Systems

Propargyl halides, like this compound, can undergo nucleophilic substitution through several mechanisms. In addition to the direct SN2 pathway, allylic and propargylic systems can react via the SN1' and SN2' pathways, which involve a shift of the double or triple bond. wikipedia.org

SN2' Reaction: This is a concerted, bimolecular mechanism where the nucleophile attacks the γ-carbon (the carbon at the other end of the triple bond), leading to a rearrangement of the π-system and displacement of the leaving group from the α-carbon. spcmc.ac.in This pathway is more likely with unhindered propargyl halides and strong nucleophiles. spcmc.ac.in

SN1' Reaction: This is a stepwise mechanism that proceeds through a carbocation intermediate. wikipedia.org The leaving group departs first, forming a resonance-stabilized propargyl carbocation. The nucleophile can then attack at either the α-carbon or the γ-carbon, leading to a mixture of products.

For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, indicating the involvement of an allylic shift. wikipedia.orgwikipedia.org A similar reactivity pattern is expected for this compound.

Studies on Allylic/Propargyl Carbocation Intermediates and Resonance Stabilization

The formation of a carbocation intermediate is a key feature of the SN1 and SN1' mechanisms. youtube.com In the case of this compound, the departure of the chloride ion would lead to a butynyl carbocation. This carbocation is stabilized by resonance, where the positive charge is delocalized over the propargyl system. masterorganicchemistry.comchegg.com

The resonance stabilization of the carbocation intermediate significantly influences the reaction rate and the distribution of products. aklectures.com The positive charge can be shared between the α-carbon (C1) and the γ-carbon (C3), leading to two principal resonance structures. chegg.com Nucleophilic attack can then occur at either of these positions. The stability of carbocations generally increases with the number of alkyl groups attached to the positively charged carbon and through resonance delocalization. masterorganicchemistry.com

Theoretical Studies on Substituent Effects and Allylic Ion/Ion Pair Reactivity

Theoretical studies, often employing ab initio calculations, provide deeper insights into the factors governing the reactivity of allylic and propargylic systems. acs.orgnih.gov These studies have examined the effects of substituents on the stability of transition states and intermediates.

Research on substituted allylic systems has shown that electron-withdrawing groups can lower the energy barriers for ionic SN2 reactions. acs.orgnih.gov The high reactivity of these systems is not solely explained by conjugative stabilization in the transition state but also by the electrostatic polarization of the double or triple bond. acs.orgnih.gov Furthermore, computational studies on related systems, such as (h3-allyl)palladium complexes, have demonstrated that electronic interactions between substituents and the π-system can significantly influence the regioselectivity of nucleophilic attack. psu.edu DFT calculations on α-silyl substituted allenes suggest that substituents that stabilize the resulting radical or cation can weaken the C-H bond, promoting reactivity. uwindsor.ca

Electrophilic Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Halogenation Mechanisms and Stereochemical Control (e.g., Anti-Addition Principles for Alkynes)

The halogenation of alkynes, such as this compound, with reagents like Cl₂, Br₂, and I₂ typically proceeds via an electrophilic addition mechanism. masterorganicchemistry.comaakash.ac.in

The reaction mechanism is generally understood to involve the following steps:

The alkyne's π bond acts as a nucleophile, attacking the electrophilic halogen molecule (e.g., Br₂). organicchemistrytutor.com

This leads to the formation of a bridged halonium ion intermediate, where the halogen atom is bonded to both carbons of the original triple bond. masterorganicchemistry.comjove.comucalgary.ca

A halide ion then attacks the halonium ion from the side opposite to the bridge (backside attack). organicchemistrytutor.comjove.comucalgary.ca

This sequence of events results in anti-addition of the two halogen atoms across the triple bond, leading predominantly to the formation of a trans-dihaloalkene. masterorganicchemistry.comorganicchemistrytutor.comjove.comchemistrysteps.com If one equivalent of the halogen is used, the reaction can often be stopped at this stage. chemistrysteps.com However, with an excess of the halogen, a second addition can occur, reacting with the newly formed double bond to yield a tetrahaloalkane. masterorganicchemistry.comjove.comchemistrysteps.com While the bridged halonium ion mechanism explains the observed stereochemistry, some experimental data suggest that the reaction might be a more complex termolecular process. organicchemistrytutor.com

The table below outlines the products from the halogenation of a simple alkyne.

| Reactant | Reagent | Product(s) | Stereochemistry |

| 2-Butyne (B1218202) | 1 eq. Br₂ | (E)-2,3-dibromo-2-butene | Anti-addition (trans) |

| 2-Butyne | 2 eq. Br₂ | 2,2,3,3-tetrabromobutane | N/A |

Hydrohalogenation Pathways and Regioselectivity (e.g., Markovnikov's Rule Application to Alkynes)

The hydrohalogenation of alkynes, including this compound, is a cornerstone of electrophilic addition reactions. When a hydrogen halide (HX) adds across the triple bond of an alkyne, the reaction typically proceeds in a regioselective manner, famously governed by Markovnikov's rule. libretexts.orgmasterorganicchemistry.com This rule dictates that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen atom attaches to the carbon atom that already possesses the greater number of hydrogen atoms. organicchemistrytutor.commsu.edu

The mechanism for alkyne hydrohalogenation initiates with an electrophilic attack by the hydrogen of the HX molecule on the π-electrons of the triple bond. chemistrysteps.com This step leads to the formation of a vinyl cation intermediate. chemistrysteps.com The stability of this carbocation is the determining factor for the observed regioselectivity. For a terminal alkyne, the proton will add to the terminal carbon, leading to the formation of a more substituted and thus more stable secondary vinyl cation, as opposed to a less stable primary vinyl cation. organicchemistrytutor.com

In the case of an internal alkyne like this compound, the situation is more nuanced due to the substituents on either side of the triple bond. The addition of a second equivalent of HX to the resulting vinyl halide also follows Markovnikov's rule. The second addition leads to a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com This is because the carbocation formed during the second addition is stabilized by resonance involving the lone pair of electrons on the already-present halogen atom. chemistrysteps.com

It is important to note that under certain conditions, such as in the presence of peroxides with HBr, the addition can proceed via an anti-Markovnikov pathway. chemistrysteps.comjove.com This alternative mechanism involves a free-radical addition.

Comparative Reactivity Studies: Alkynes versus Alkenes in Electrophilic Additions

A subject of considerable discussion in organic chemistry is the relative reactivity of alkynes and alkenes towards electrophilic addition. While alkynes possess a higher electron density due to their triple bond, they are generally less reactive than alkenes in electrophilic addition reactions. vaia.comquora.com This seemingly counterintuitive observation can be attributed to a few key factors.

Firstly, the sp-hybridized carbon atoms of an alkyne have more s-character compared to the sp2-hybridized carbons of an alkene. This increased s-character means the electrons in the alkyne's π-bonds are held more tightly to the nucleus, making them less available for donation to an electrophile. quora.com

Secondly, the intermediate formed during the electrophilic addition to an alkyne is a vinyl carbocation, which is less stable than the alkyl carbocation formed from an alkene. quora.com The vinyl carbocation has the positive charge on a vinylic carbon, which is sp-hybridized and more electronegative, thus destabilizing the positive charge. In contrast, the carbocation from an alkene is sp2-hybridized.

However, it is important to recognize that the reactivity is also influenced by the specific electrophile and reaction conditions. While alkenes might be more reactive in many standard electrophilic additions, the unique electronic structure of alkynes allows for a diverse range of reactions not as readily available to alkenes. numberanalytics.com

Rearrangement and Isomerization Processes

Propargyl-Allenyl Rearrangements of this compound and its Derivatives

Propargyl halides, such as this compound, are known to undergo rearrangement to form allenic structures. This transformation is a key feature of their chemistry and is often observed in reactions involving nucleophiles or under catalytic conditions. nih.govmdpi.com The propargyl and allenyl isomers are often in equilibrium, and the position of this equilibrium can be influenced by the substituents and the reaction conditions. acs.org

For instance, in the reaction of propargyl halides with aldehydes in the presence of a copper catalyst and manganese, a rearrangement can lead to the formation of allenyl alcohols. nih.govd-nb.info The use of 1-bromo-2-butyne (B41608) in such a system has been shown to yield the rearranged allenyl alcohol product. nih.gov This indicates that the organometallic intermediate likely exists in a state of flux between the propargyl and allenyl forms.

The study of these rearrangements is crucial for understanding the reactivity of propargyl systems and for the selective synthesis of either propargyl or allenyl products. The interconversion between these isomers often proceeds through a common intermediate, and the final product distribution is dependent on the relative energies of the transition states leading to each isomer.

Thermodynamic and Kinetic Control in Isomerization Reactions

The isomerization of butyne derivatives, including rearrangements and cis-trans isomerizations, can be understood through the principles of thermodynamic and kinetic control. A kinetically controlled reaction is one where the product distribution is determined by the relative rates of formation of the products, meaning the product formed from the lowest energy transition state will predominate. In contrast, a thermodynamically controlled reaction is one where the product distribution is determined by the relative stabilities of the products themselves, with the most stable product being the major one. libretexts.org

In the context of electrophilic addition to conjugated dienes, which can be seen as an analogous system, the 1,2-addition product is often the kinetic product, formed faster at lower temperatures, while the 1,4-addition product is the thermodynamic product, favored at higher temperatures where equilibrium can be established. libretexts.orgpressbooks.publibretexts.org

For butyne systems, the isomerization between different isomers (e.g., 1-butyne (B89482), 2-butyne, and 1,3-butadiene) can be studied to understand the relative stabilities and the energy barriers for their interconversion. researchgate.net The thermodynamic stability of alkenes generally increases with the degree of substitution of the double bond. libretexts.org Therefore, in an equilibrium situation, the most substituted isomer would be expected to be the most abundant.

Investigation of Acid- and Base-Catalyzed Rearrangements

Both acids and bases can catalyze the rearrangement of alkynes. In the presence of a strong base, terminal alkynes can be deprotonated to form an acetylide anion. This anion can then undergo rearrangement to a more stable internal alkyne. This process is driven by the greater thermodynamic stability of the internal alkyne.

Acid-catalyzed rearrangements of alkynes can also occur, often proceeding through carbocation intermediates. msu.edu For example, the hydration of an alkyne in the presence of a strong acid and a mercury (II) salt catalyst leads to the formation of an enol, which then tautomerizes to a more stable ketone. While not a skeletal rearrangement in the strictest sense, it demonstrates the role of acid catalysis in the transformation of alkyne functionalities.

In the case of allylic systems, which share some mechanistic features with propargyl systems, acid-catalyzed rearrangements are well-documented. msu.edu For instance, the treatment of an allylic alcohol with acid can lead to the formation of a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at different positions, leading to rearranged products. wikidoc.org

Sigmatropic Rearrangements in Butyne-Containing Systems (e.g., Claisen Rearrangement Analogs)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system of π-electrons. libretexts.orgas-pub.com A prominent example is the Claisen rearrangement, a ucsb.eduucsb.edu-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Analogous rearrangements can occur in systems containing a butyne framework. For example, the Claisen rearrangement of 1,4-bis(m-methoxyphenoxy)-2-butyne has been studied, leading to the formation of various rearranged products, including chromenes and methylpterocarpans. cdnsciencepub.com The reaction can be influenced by acid catalysts. cdnsciencepub.com

The Claisen rearrangement and its variants are powerful tools in organic synthesis for the formation of carbon-carbon bonds. as-pub.comwikipedia.org The stereochemistry of these reactions is often highly controlled by the concerted nature of the mechanism. The Woodward-Hoffmann rules provide a theoretical framework for predicting the allowed stereochemical course of these reactions. wikipedia.org Research has also explored the transition from pericyclic to pseudopericyclic mechanisms in ucsb.edukrayonnz.com sigmatropic rearrangements. acs.org

Catalytic Reactions Involving 1 Chloro 2 Butyne

Transition Metal-Mediated Coupling Reactions

As a propargylic halide, 1-chloro-2-butyne is an effective electrophile in cross-coupling reactions. These processes, mediated by transition metals, allow for the construction of complex carbon skeletons.

While the classic Sonogashira-Hagihara reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, propargylic halides like this compound can participate in related copper- and palladium-catalyzed C-C bond-forming reactions. One notable example is the coupling of terminal alkynes with propargyl-type halides, a process known as the Cadiot-Chodkiewicz coupling, which proceeds in the presence of a copper(I) salt.

In a specific application, this compound was reacted with 2-methyl-3-butyn-2-ol (B105114) using a copper(I) chloride catalyst in the presence of 1-butylamine. This reaction predominantly yields the 1,4-diyne product, 2,7-dimethyl-5-octyn-3-yne-2,7-diol, with high selectivity over the alternative allenyne product. vdoc.pub This demonstrates that when the reacting propargylic halide has an alkyl substituent (a methyl group in this compound), the diyne product is favored. vdoc.pub

Conversely, the reactivity of this compound is highly dependent on the catalytic system. In studies of palladium-catalyzed propargylic substitution with phosphorus nucleophiles, this compound was found to be unreactive under the tested conditions. acs.org However, switching the leaving group from chloride to a carbonate rendered the 2-butynyl substrate reactive, highlighting the subtle interplay between substrate, catalyst, and leaving group in these transformations. acs.org

Table 1: Copper-Catalyzed Coupling of this compound

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 2-Methyl-3-butyn-2-ol | CuCl | 1-Butylamine | 2,7-Dimethyl-5-octyn-3-yne-2,7-diol | 60% (95% diyne) | vdoc.pub |

Nickel complexes are effective catalysts for cross-coupling reactions involving propargylic electrophiles like this compound. These reactions provide a pathway for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. Research has demonstrated that nickel-catalyzed cross-electrophile couplings can join propargylic chlorides with aryl iodides using manganese metal as a stoichiometric reductant. dicp.ac.cn

This methodology has been successfully applied to a range of substituted propargylic chlorides, achieving high chemo-, regio-, and enantioselectivity. dicp.ac.cn The reaction proceeds via an ipso-selective arylation, where the aryl group substitutes the chloride on the propargylic carbon, preserving the alkyne moiety. While specific examples focusing solely on the unsubstituted this compound are part of the broader class, the established reactivity of more complex propargyl chlorides under nickel catalysis provides a clear precedent for its utility. dicp.ac.cnacs.org These stereoconvergent Negishi-type cross-couplings highlight a powerful method for constructing chiral molecules from racemic propargylic halides. acs.org

The outcome of transition metal-catalyzed reactions involving propargylic halides is critically dependent on the design of the catalyst and its associated ligands. Ligands influence not only the reaction rate but also the regio- and stereoselectivity.

In nickel-catalyzed asymmetric cross-electrophile couplings of propargylic chlorides, chiral bisoxazoline (BiOx) ligands have proven essential for achieving high enantioselectivity. dicp.ac.cn The steric and electronic properties of the ligand control the approach of the substrates to the metal center, thereby dictating the stereochemical outcome of the C-C bond formation.

Similarly, in copper-catalyzed radical cross-couplings, the development of specific chiral N,N,P-ligands enables the reaction of propargyl chlorides with organoboronate esters. sustech.edu.cn The steric bulk on the ligand framework has a pronounced effect on the enantioselectivity of the product. Furthermore, the choice of ligand can control the regioselectivity of radical addition to enyne systems, directing the reaction to either a 1,2-addition (propargylic product) or a 1,4-addition (allenic product). sci-hub.se These findings underscore the principle that tailored ligand design is paramount for controlling the reactivity and selectivity of catalysts in transformations involving this compound and related propargylic systems.

Nickel-Catalyzed Substitution Reactions of Propargyl Halides with Organometallic Reagents

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation offers a direct method for transforming the alkyne functional group in this compound into either an alkene or an alkane. The primary challenge in these reductions is achieving selectivity.

The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.

Reduction to Alkane: Complete hydrogenation of the alkyne to an alkane can be achieved using standard heterogeneous catalysts such as platinum, palladium, or nickel under hydrogen pressure. This reaction converts this compound into 1-chlorobutane. scribd.comscribd.com

Reduction to Alkene: Partial hydrogenation to form an alkene is a more nuanced transformation. The use of a "poisoned" catalyst is required to stop the reaction at the alkene stage. The most common method for achieving cis-alkene selectivity is through the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic system delivers hydrogen to one face of the alkyne, resulting in a syn-addition to produce the (Z)-alkene. For this compound, this would yield (Z)-1-chloro-2-butene. ucl.ac.uk

Table 2: Potential Hydrogenation Products of this compound

| Reactant | Catalyst/Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| This compound | H₂, Pt/Pd/Ni | 1-Chlorobutane | Full reduction (Alkane) | scribd.com |

| This compound | H₂, Lindlar's Catalyst | (Z)-1-Chloro-2-butene | Partial reduction (cis-Alkene) | ucl.ac.uk |

A significant challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity. The carbon-chlorine bond is susceptible to cleavage by hydrogenolysis, a side reaction that would produce butane (B89635) or butenes instead of the desired chlorinated products. organic-chemistry.org

Achieving chemoselective reduction of the alkyne while preserving the C-Cl bond requires careful catalyst selection. Systems have been developed for the selective reduction of various functional groups in the presence of halides. For instance, palladium on carbon (Pd/C) catalysts treated with a poison like diphenylsulfide can selectively reduce alkynes and alkenes without causing hydrogenolysis of C-Cl bonds. chemistwizards.com Similarly, specialized catalytic systems, such as Pd/C in the presence of aluminum and water, have been shown to facilitate the hydrogenolysis of C-halogen bonds, indicating that conditions must be finely tuned to avoid this pathway when retention of the halogen is desired. rsc.org

Stereoselectivity in the hydrogenation of this compound is primarily concerned with the geometry of the resulting alkene. As mentioned, catalytic hydrogenation using a Lindlar catalyst is stereoselective for the syn-addition of hydrogen, yielding the (Z)- or cis-isomer, (Z)-1-chloro-2-butene. ucl.ac.uk Achieving the (E)- or trans-isomer via catalytic hydrogenation is not standard; this transformation is typically accomplished with a dissolving metal reduction (e.g., Na in liquid NH₃), which follows a different, non-catalytic mechanism. scribd.com

Selective Reduction of Alkyne to Alkene or Alkane

Other Catalytic Transformations

The reactivity of this compound extends to various other catalytic transformations beyond simple isomerizations or additions. These reactions are facilitated by both homogeneous and heterogeneous catalysts, and even the surface of the reaction vessel can play a significant catalytic role.

Homogeneous and Heterogeneous Catalysis in Reactions of Butyne Derivatives

The catalytic transformation of butyne derivatives, including this compound, is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules. Both homogeneous and heterogeneous catalysis play pivotal roles, each with distinct advantages and applications.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This allows for high catalyst activity and selectivity due to well-defined active sites at the molecular level. rsc.org The properties of homogeneous catalysts, such as metal complexes, can be finely tuned by modifying the ligands attached to the metal center, influencing factors like electron density and steric hindrance. rsc.org For instance, in the hydrogénation of butadiene, a compound structurally related to butyne derivatives, the catalyst pentacyanocobaltate(II) operates in aqueous solution. acs.org The mechanism involves the homolytic splitting of hydrogen. acs.org Similarly, ruthenium(II) chloride can catalyze the hydrogenation of olefins in solution. acs.org The versatility of transition metal complexes in homogeneous catalysis stems from their ability to stabilize reactive intermediates and assemble reactants within their coordination sphere. acs.org

A notable example of homogeneous catalysis involving a butyne is the catalytic transformation of 2-butyne (B1218202) using the five-coordinate hydrido complex [IrH(OTf)(PSiP)]. This reaction yields a mixture of its isomer 1,3-butadiene, and dimerization products. acs.org The reaction's efficiency is sensitive to the solvent, with non-polar solvents like benzene (B151609) favoring the transformation, while more polar solvents or the use of a different cationic catalyst precursor render the reaction less productive. acs.org

Heterogeneous Catalysis , in contrast, utilizes catalysts in a different phase from the reactants. These catalysts are typically solids, and the reaction occurs on their surface. A major advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net

The design of heterogeneous catalysts often involves supporting catalytically active species, such as metal nanoparticles or complexes, on high-surface-area materials like alumina, silica, or graphene oxide. researchgate.netacs.org This approach prevents the agglomeration of active sites and ensures their uniform dispersion. researchgate.net For example, palladium nanoparticles supported on reduced graphene oxide (rGO) have shown high activity and reusability in the hydrogenation of alkynes. researchgate.net Similarly, the semi-hydrogenation of 2-butyne-1,4-diol (B31916) has been successfully carried out using a Pd/Al2O3 catalyst in a microwave flow reactor, a setup that benefits from the principles of heterogeneous catalysis. researchgate.net

The development of multifunctional heterogeneous catalysts is also a significant area of research. For instance, zirconia-supported rhenium oxide (ReOx/ZrO2) has been used for the deoxygenation of glucaric acid-1,4-lactone, a derivative of cellulose (B213188), to produce valuable chemicals. ccspublishing.org.cn

The following table summarizes key aspects of homogeneous and heterogeneous catalysis in the context of butyne and related derivatives.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants (typically liquid) | Different from reactants (typically solid) |

| Active Sites | Well-defined, molecular | Surface-based, can be complex |

| Selectivity | Often high and tunable via ligand design | Can be high, influenced by support and active site structure |

| Catalyst Separation | Often difficult, may require distillation or extraction | Generally easy (e.g., filtration) |

| Reusability | Challenging | Often high |

| Example Catalysts | [IrH(OTf)(PSiP)], Pentacyanocobaltate(II) | Pd/rGO, Pd/Al2O3, ReOx/ZrO2 |

| Example Reactions | 2-butyne isomerization and dimerization | Alkyne hydrogenation, Deoxygenation of cellulose derivatives |

Investigation of Surface-Associated Catalysis (e.g., glass surface effects)

The surface of reaction vessels, particularly those made of glass, can exhibit catalytic activity, a phenomenon often overlooked in synthetic chemistry. This surface-associated catalysis can significantly influence the outcome of a reaction, including the isomerization of chloro-substituted butenes.

Research has shown that the isomerization of 1-chloro-2-butene (B1196595) and 3-chloro-1-butene (B1220285) can be catalyzed by Pyrex® glass, which is a type of borosilicate glass. rsc.orgrsc.org This catalytic effect is observed during storage in standard laboratory glassware. rsc.orgrsc.org A kinetic study of this isomerization revealed zero-order kinetics, which is characteristic of a heterogeneous catalytic reaction where the catalyst surface is saturated with the reactant. rsc.orgrsc.org The proposed catalyst in this case is the boric oxide present on the glass surface. rsc.org Notably, when these compounds were stored in quartz vessels, the isomerization was not observed, highlighting the specific role of the borosilicate glass composition. rsc.orgrsc.org

The catalytic activity of glass surfaces is attributed to the presence of functional groups, such as silanols (Si-OH), and the potential for salts like Na2O to leach from the glass into the reaction medium. rsc.orgrsc.org The presence of water adsorbed on the glass surface can also play a crucial role, as it can hydrolyze the glass surface and interact with reactants. rsc.org Control experiments have demonstrated that silanizing the glass surface, which blocks the silanol (B1196071) groups, can dramatically decrease the reaction rate, confirming the involvement of these surface groups. rsc.org

A related study on the isomerization of isoprene (B109036) catalyzed by hydrochloric acid found that the reaction was co-catalyzed by the Pyrex® glass surface, involving surface-bound water-HCl species. rsc.orgrsc.org This led to the isomerization of 3-chloro-3-methyl-2-butene to the more stable 1-chloro-3-methyl-2-butene (B146958) upon storage in glass vessels. rsc.org

The table below outlines the key findings related to the surface-associated catalysis of chlorobutene isomers by glass surfaces.

| Observation | Details | Reference |

| Isomerization Catalyst | Pyrex® (borosilicate) glass catalyzes the isomerization of 1-chloro-2-butene and 3-chloro-1-butene. | rsc.orgrsc.org |

| Inert Surface | Isomerization is not observed in quartz vessels. | rsc.orgrsc.org |

| Reaction Kinetics | The isomerization exhibits overall zero-order kinetics. | rsc.orgrsc.org |

| Proposed Catalytic Species | Boric oxide on the glass surface is suggested to be the catalyst. | rsc.org |

| Role of Surface Groups | Silanol groups on the glass surface are crucial for catalytic activity; silanization reduces the reaction rate. | rsc.org |

| Co-catalysis | The glass surface can act as a co-catalyst in acid-catalyzed reactions, such as the isomerization of isoprene with HCl. | rsc.orgrsc.org |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of 1-Chloro-2-butyne and for tracking its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, making it invaluable for structural confirmation and for tracking the progress of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In mechanistic studies, NMR can be used to identify transient intermediates and final products. For instance, in reactions such as Claisen rearrangements involving butyne derivatives, ¹H and ¹³C NMR spectroscopy are critical for identifying various isomeric products and intermediates, such as chromenes. cdnsciencepub.com The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for the differentiation of isomers and the elucidation of complex reaction pathways. cdnsciencepub.com Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts for proposed intermediates and compare them with experimental data to validate mechanistic hypotheses. researchgate.net

Below are typical predicted chemical shift ranges for this compound, which are key identifiers in any spectroscopic analysis.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | -CH₃ | ~1.8 | Methyl protons coupled to the alkyne. |

| ¹H | -CH₂Cl | ~4.2 | Methylene (B1212753) protons adjacent to the chlorine atom and the alkyne. |

| ¹³C | -C H₃ | ~4 | Methyl carbon. |

| ¹³C | -C H₂Cl | ~30 | Methylene carbon attached to chlorine. |

| ¹³C | -C ≡C- | ~75 | Alkynyl carbon adjacent to the methyl group. |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 88.535 g/mol . nist.gov In the context of reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile products from a reaction mixture. nist.gov

The mass spectrum of this compound produced by electron ionization (EI) shows a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov The molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 88, with a characteristic M+2 peak at m/z 90 with roughly one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a chloromethyl radical (•CH₂Cl), leading to significant fragment ions that help confirm the structure of reaction products or intermediates.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. Studies have been conducted on the IR and Raman spectra of this compound to propose complete vibrational assignments. researchgate.netcapes.gov.br These spectra are characterized by specific absorption or scattering frequencies corresponding to the vibrational modes of the molecule's bonds.

Key vibrational modes for this compound include:

C≡C Stretch: A weak to medium absorption in the IR spectrum and a strong signal in the Raman spectrum, typically found in the 2200-2300 cm⁻¹ region. This is a definitive indicator of the butyne functional group.

C-H Stretches and Bends: Associated with the methyl (-CH₃) and methylene (-CH₂Cl) groups.

C-Cl Stretch: A strong absorption in the IR spectrum, typically in the range of 600-800 cm⁻¹.

The analysis of these spectra in both gas and solid phases reveals information about molecular structure and intermolecular interactions. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|

| C≡C Stretch | ~2260 | Raman, IR | Strong (Raman), Weak (IR) |

| C-H Stretch (sp³) | 2900-3000 | IR, Raman | Medium-Strong |

Mass Spectrometry (MS) for Product Identification

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reaction mechanisms at an atomic level.

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT) calculations, are used to determine the equilibrium geometry and electronic structure of this compound. researchgate.net These calculations can predict molecular properties like bond lengths, bond angles, and dipole moments. Furthermore, they are used to compute vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. researchgate.netacs.org

Reactivity descriptors, derived from the calculated electronic structure, can predict the most likely sites for nucleophilic or electrophilic attack. For example, the distribution of molecular orbitals (such as the HOMO and LUMO) and the electrostatic potential map can reveal the electron-rich (alkyne) and electron-poor (carbon attached to chlorine) regions of the molecule, thereby predicting its chemical reactivity in various reactions, including cycloadditions or substitutions. mdpi.comresearchgate.net

While this compound is a relatively small molecule with limited conformational flexibility, molecular dynamics (MD) simulations can be employed to study its behavior in solution and to model its interactions with other reactants or in a confined environment. mdpi.com MD simulations track the time-dependent motion of a molecule, providing insights into its dynamic behavior. mdpi.com

For predicting reaction pathways, more advanced techniques like ab initio molecular dynamics (AIMD) can be used. nih.gov These methods, often combined with techniques like metadynamics, allow for the exploration of reaction energy surfaces and the identification of transition states and intermediates. mdpi.comnih.gov This approach is invaluable for distinguishing between competing reaction mechanisms (e.g., Sₙ1 vs. Sₙ2) by calculating free energy profiles and simulating the entire reaction trajectory from reactants to products. nih.gov Such simulations can clarify the role of the solvent and other environmental factors on the reaction outcome.

Theoretical Modeling of Reaction Mechanisms and Transition States

The reaction mechanisms of this compound, a propargylic halide, are of significant interest in synthetic chemistry. While dedicated computational studies exclusively on this compound are limited, extensive theoretical modeling on its lower homologue, propargyl chloride (1-chloro-2-propyne), provides profound insights into the plausible reaction pathways. These studies, employing high-level computational methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) theory, elucidate the energetics and geometries of transition states for key reaction types, such as nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (S\textsubscript{N}2 and S\textsubscript{N}2') Mechanisms

Nucleophilic attack on propargylic systems like this compound can theoretically occur at two positions: the sp³-hybridized carbon bearing the chlorine atom (S\textsubscript{N}2 pathway) or the terminal sp-hybridized carbon of the alkyne (S\textsubscript{N}2' pathway).

Computational studies on the reaction of propargyl chloride with nucleophiles, such as the azide (B81097) anion (N₃⁻), have been performed to determine the preferred reaction pathway. nih.gov The calculations, using the B3LYP/6-31G(d,p) level of theory, indicate that the reaction proceeds predominantly through the S\textsubscript{N}2 mechanism. nih.gov

The S\textsubscript{N}2 pathway involves the formation of a weakly bound pre-reaction intermediate, followed by a transition state where the nucleophile forms a bond with the α-carbon as the chloride ion departs. nih.gov In the case of the azide attack on propargyl chloride, this S\textsubscript{N}2 transition state (TS-A1) shows a significant shortening of the developing C-N bond and a concomitant elongation of the C-Cl bond. nih.gov

In contrast, the alternative S\textsubscript{N}2' pathway, involving the attack at the γ-carbon, proceeds through a different transition state (TS-B1) and is calculated to have a significantly higher activation barrier, making it kinetically less favorable. nih.govd-nb.info The rate of the S\textsubscript{N}2 displacement is calculated to be substantially faster than the S\textsubscript{N}2' displacement. nih.gov

Table 1: Calculated Transition State Geometries for Nucleophilic Attack on Propargyl Chloride nih.gov

| Transition State | Reaction Pathway | Attacking Atom | C-N Distance (Å) | C-Cl Distance (Å) |

| TS-A1 | S\textsubscript{N}2 | N₃⁻ | 2.25 | 2.46 |

| TS-B1 | S\textsubscript{N}2' | N₃⁻ | 2.17 | 2.40 |

Elimination Reactions

Elimination reactions, such as dehydrochlorination, represent another critical pathway for haloalkanes. numberanalytics.com These reactions can proceed through several mechanisms, including E1 (unimolecular), E2 (bimolecular), and E1cB (unimolecular conjugate base), which differ in the timing of the C-H and C-X bond cleavage. numberanalytics.com

Theoretical modeling is a powerful tool for distinguishing between these pathways. numberanalytics.com For instance, in the reaction of propargyl chloride with a base, an E2 mechanism can lead to the formation of an acetylene (B1199291) intermediate after the initial S\textsubscript{N}2 product is formed. researchgate.net Computational methods like DFT are employed to map the potential energy surfaces, identifying the transition states and intermediates for these elimination processes. numberanalytics.com

Studies on the unimolecular elimination kinetics of chloroalkenes have utilized methods such as MPW1PW91 and G3 theory to model the transition states. researchgate.net For many chloroalkanes, elimination proceeds via a concerted, four-membered cyclic transition state, characterized as a "semi-ion pair" state. researchgate.netnist.gov In this transition state, the C-Cl bond is significantly elongated and polarized. researchgate.net The energy barriers for these reactions can be accurately predicted, and the calculations often show good agreement with experimental values. researchgate.netnist.gov While these specific studies did not include this compound, the methodologies are directly applicable to understanding its potential unimolecular decomposition pathways.

Table 2: Calculated Energetics for the Reaction of Propargyl Chloride with Dipotassium Ethane-1,2-bis(thiolate) researchgate.net

| Step | Description | Gibbs Free Energy Change (ΔG, kcal/mol) |

| 1 | Formation of S\textsubscript{N}2 product (IC-1) | -47.3 |

| 2a | Intramolecular cyclization (5-exo-dig) | +29.6 (TS barrier) |

| 2b | Intramolecular cyclization (6-exo-dig) | +25.5 (TS barrier) |

These theoretical findings for propargyl chloride provide a robust framework for predicting the reactivity of this compound. The preference for the S\textsubscript{N}2 pathway over the S\textsubscript{N}2' is a key insight, and the energetics of subsequent elimination or cyclization reactions can be similarly modeled to predict product distributions under various conditions.

Applications of 1 Chloro 2 Butyne in Advanced Organic Synthesis

Intermediate in Complex Molecule Synthesis

The reactivity of 1-chloro-2-butyne makes it a key player in the construction of sophisticated molecular architectures. Its ability to participate in various coupling and substitution reactions enables chemists to introduce the butynyl functional group into a wide array of organic frameworks.

Precursor for Pharmaceutical Intermediates

A significant application of this compound is its role as a precursor in the synthesis of pharmaceutical intermediates. A notable example is its use in the synthesis of linagliptin (B1675411) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. jaydevchemicals.comquickcompany.in In the synthesis of linagliptin, this compound can be used as a starting material to introduce the butynyl side chain onto the xanthine (B1682287) backbone of the molecule. quickcompany.in This is a critical step in forming a key intermediate, 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine. quickcompany.incbijournal.com While some synthetic routes for linagliptin utilize 1-bromo-2-butyne (B41608), this compound represents a viable alternative. quickcompany.inresearchgate.netgoogle.com The versatility of this compound and its analogs, such as 1-amino-4-chloro-2-butyne hydrochloride, further extends their utility in drug discovery and development, including in the synthesis of potential anti-cancer agents. netascientific.com

| Pharmaceutical Intermediate | Role of this compound | Resulting Compound Fragment |

| Linagliptin Intermediate | Alkylation of xanthine derivative | Butynyl side chain on xanthine core |

Building Block for Agrochemicals

The structural motifs accessible through this compound chemistry are also relevant to the agrochemical industry. smolecule.comsolubilityofthings.com Halogenated compounds and alkyne-containing molecules often exhibit potent biological activity, making them valuable components in the design of novel pesticides and herbicides. netascientific.comontosight.ai The reactivity of this compound allows for its incorporation into diverse molecular scaffolds, providing a pathway to new agrochemical candidates with improved efficacy and environmental profiles. smolecule.commendelchemicals.com

Synthesis of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is a valuable reagent in the synthesis of a broad range of specialty and fine chemicals. mendelchemicals.com These are pure, single chemical substances produced in smaller quantities for specific applications. The unique reactivity of this compound allows for the creation of complex organic molecules that serve as key components in various industries, including electronics and cosmetics. mendelchemicals.com Its utility as a bifunctional synthon enables the introduction of the butyne moiety, which can then be further functionalized to create a wide array of derivatives. jaydevchemicals.com

Contribution to Materials Science and Polymer Chemistry

The applications of this compound extend beyond the synthesis of discrete molecules into the realm of materials science and polymer chemistry. The presence of the alkyne functional group opens up possibilities for polymerization and the creation of novel materials with tailored properties.

Monomer or Co-monomer in Specialty Polymer and Coating Development

This compound and its derivatives can act as monomers or co-monomers in polymerization reactions. smolecule.comguidechem.com The alkyne group can participate in various polymerization techniques, leading to the formation of polymers with unique architectures and properties. rsc.org For instance, the incorporation of alkyne functionalities into a polymer backbone can allow for subsequent modifications through "click" chemistry, a set of powerful and reliable reactions. This enables the synthesis of specialty polymers with precisely controlled structures and functionalities. smolecule.com These polymers can find applications in the development of advanced coatings, adhesives, and other high-performance materials. netascientific.com

| Polymer Type | Role of this compound Derivative | Potential Application |

| Specialty Polymers | Monomer/Co-monomer | Advanced Coatings, Adhesives |

| Functional Polymers | Building block for post-polymerization modification | Tunable materials, Drug delivery systems |

Precursor for Functional Materials with Tunable Properties

The reactivity of the alkyne group in this compound allows for its use as a precursor in the synthesis of functional materials. By incorporating this building block, materials can be designed with specific electronic, optical, or mechanical properties. smolecule.com The ability to readily modify the alkyne group post-synthesis provides a powerful tool for tuning the final properties of the material. This approach is particularly valuable in the development of materials for electronics, sensors, and other advanced technological applications. smolecule.com

Synthesis of Heterocyclic Compounds and Natural Product Analogs

The bifunctional nature of this compound, possessing both a reactive C-Cl bond and a versatile alkyne moiety, renders it a valuable building block in the synthesis of various heterocyclic systems. Its ability to introduce a four-carbon chain with latent functionalities allows for the construction of diverse ring structures containing nitrogen, sulfur, and oxygen heteroatoms. Research in this area has demonstrated its utility in forming key structural motifs found in medicinally relevant compounds and natural product scaffolds.

A significant application of chloro-alkynes in heterocyclic synthesis involves the preparation of thio- and selenoquinolines. In these syntheses, a related compound, 1-bromo-4-chloro-2-butyne (B14628810), is utilized to introduce the 4-chloro-2-butynyl group onto a quinoline (B57606) core. This is achieved through the S- or Se-alkylation of the corresponding quinolinethiolate or -selenolate. The resulting (4-chloro-2-butynyl)thioquinolines and (4-chloro-2-butynylseleno)quinolines are important intermediates that can be further modified. For instance, the terminal chlorine can be displaced by various nucleophiles to build more complex structures.

One study detailed the synthesis of 4-((4-chloro-2-butynyl)thio)quinoline. The synthesis commenced with the treatment of 4-chloro-3-quinolinecarbonitrile with sodium methoxide (B1231860) to yield sodium 4-chloro-3-quinolinethiolate. Subsequent S-alkylation with 1-bromo-4-chloro-2-butyne afforded the target compound in a 65% yield. nih.gov Similarly, the selenium analog, 4-(4-chloro-2-butynylseleno)-3-(4-hydroxy-2-butynylthio)quinoline, was prepared, demonstrating the versatility of this synthetic strategy for incorporating different heteroatoms. nih.gov

While direct examples using this compound for nitrogen heterocycles are less common in readily available literature, the synthetic utility of its isomers highlights the potential of the chlorobutyne framework. For example, a stereoselective three-step synthesis of 2-substituted 1,2,5,6-tetrahydropyridines has been reported starting from the deprotonation of 4-chloro-1-butyne (B1585787) and its subsequent addition to a chiral N-tert-butanesulfinyl imine. beilstein-journals.org This strategy underscores how the chloro-alkyne moiety can be effectively used to construct nitrogen-containing rings.

Furthermore, the reaction of substituted chloro-alkynes with phenolic compounds has been shown to yield complex oxygen-containing heterocycles. In one example, heating 4-hydroxy- or 5-hydroxybenzo[b]thiophene with 3-chloro-3-methyl-1-butyne (B142711) resulted in the formation of tricyclic systems containing both oxygen and sulfur, specifically 8,8-dimethyl-8H-9-oxa-3-thiacyclopenta[a]naphthalene and 7,7-dimethyl-7H-6-oxa-3-thiacyclopenta[a]naphthalene, in yields of 58% and 49%, respectively. semanticscholar.org This transformation proceeds via an initial ether formation followed by an in-situ cyclization. semanticscholar.org

The following table summarizes selected research findings on the use of chloro-butyne derivatives in the synthesis of heterocyclic compounds.

| Heterocyclic Product | Key Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 4-((4-Chloro-2-butynyl)thio)quinoline | 4-Chloro-3-quinolinecarbonitrile, 1-Bromo-4-chloro-2-butyne | 1. NaOMe, DMSO, 25°C; 2. CHCl3 extraction, H2O, stirring for 30 min | 65 | nih.gov |

| 4-(4-Chloro-2-butynylseleno)-3-(4-hydroxy-2-butynylthio)quinoline | 3-(4-Hydroxy-2-butynylthio)-4-quinolineselenolate | 1-Bromo-4-chloro-2-butyne, H2O, Chloroform extraction | 43 | nih.gov |

| 2-Substituted 1,2,5,6-tetrahydropyridines | 4-Chloro-1-butyne, Chiral N-tert-butanesulfinyl imines | 1. n-BuLi, THF, -78°C; 2. Imine addition | >20:1 dr | beilstein-journals.org |

| 8,8-Dimethyl-8H-9-oxa-3-thiacyclopenta[a]naphthalene | 4-Hydroxybenzo[b]thiophene, 3-Chloro-3-methyl-1-butyne | Anhydrous K2CO3, Dry methyl ethyl ketone, Reflux, 4 h | 58 | semanticscholar.org |

| 7,7-Dimethyl-7H-6-oxa-3-thiacyclopenta[a]naphthalene | 5-Hydroxybenzo[b]thiophene, 3-Chloro-3-methyl-1-butyne | Anhydrous K2CO3, Dry methyl ethyl ketone, Reflux, 4 h | 49 | semanticscholar.org |

Future Directions and Emerging Research Themes in 1 Chloro 2 Butyne Chemistry

Development of Green Chemistry Methodologies for Synthesis and Transformation

A significant push in modern organic chemistry is the adoption of green chemistry principles to minimize environmental impact. For 1-chloro-2-butyne, research is moving away from traditional synthetic routes that may involve hazardous solvents and stoichiometric reagents. The focus is now on creating more sustainable pathways for both its synthesis and its subsequent reactions.

Key areas of development include:

Solvent Selection : There is a concerted effort to replace halogenated solvents with more environmentally benign alternatives. The use of aqueous solutions, ionic liquids, or bio-based solvents is being explored to reduce toxicity and waste.

Process Optimization : Methodologies that improve energy efficiency and reduce waste are paramount. This includes designing processes that operate in closed reactors to prevent fugitive emissions of volatile compounds. environmentclearance.nic.in The goal is to create systems that handle chemicals and solvents in closed circuits, minimizing environmental release. environmentclearance.nic.in

Atom Economy : Future syntheses will prioritize atom-economic reactions, where the majority of atoms from the reactants are incorporated into the final product. Catalytic reactions are central to this approach, as they reduce the need for stoichiometric activating agents and protecting groups.

| Green Chemistry Approach | Objective | Example Application for Alkynes |

| Alternative Solvents | Reduce use of hazardous solvents like chlorinated hydrocarbons. | Performing reactions in aqueous media or bio-derived solvents. |

| Process Intensification | Minimize energy consumption and waste generation. | Utilizing closed-loop reactor systems to prevent fugitive emissions. environmentclearance.nic.in |

| Atom Economy | Maximize the incorporation of reactant atoms into the product. | Employing catalytic coupling reactions that avoid stoichiometric byproducts. |

| Catalyst Recycling | Lower costs and reduce metal waste in the environment. | Developing solid-supported catalysts for easier separation and reuse. |

Exploration of Bio-Catalytic Routes for Enantioselective Syntheses

Biocatalysis, which uses enzymes or whole organisms to drive chemical reactions, offers a powerful route to highly selective and sustainable chemical synthesis. For a substrate like this compound, this field opens the door to creating chiral molecules with high enantiomeric purity, which is crucial for pharmaceuticals and agrochemicals.

The exploration in this area focuses on:

Enzyme Screening : Identifying enzymes, such as dehalogenases or hydrolases, that can act on the propargylic chloride moiety of this compound. The goal is to find biocatalysts capable of performing stereoselective transformations.

Protein Engineering : Modifying existing enzymes through directed evolution or rational design to enhance their activity, stability, and selectivity for unnatural substrates like this compound.

Biotransformation : Developing whole-cell biotransformation processes that can convert this compound or its precursors into valuable chiral products. Research into biotransformation using specialized enzymes is an active area for related alkyne chemistries. chemhub.com

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation and engineering technologies is set to accelerate the discovery and optimization of reactions involving this compound. Flow chemistry and high-throughput experimentation (HTE) offer significant advantages over traditional batch processing.

Flow Chemistry : Performing reactions in continuous flow reactors provides superior control over parameters like temperature, pressure, and reaction time. This enhanced control is particularly beneficial for managing fast or exothermic reactions and for safely handling reactive intermediates. It also allows for more seamless scaling from laboratory discovery to industrial production.

High-Throughput Experimentation (HTE) : HTE uses automated platforms to rapidly screen hundreds or thousands of reaction conditions in parallel. This allows researchers to quickly identify optimal catalysts, ligands, solvents, and bases for a given transformation of this compound, drastically reducing the time required for methods development.

The combination of these technologies enables the rapid generation of large datasets, which can be used to build predictive models for reaction outcomes and to uncover novel reactivity.

Design of Novel Catalytic Systems for Unprecedented Reactivity

While traditional palladium and copper catalysts are effective for many transformations of propargyl chlorides, the future lies in designing novel catalytic systems to unlock unprecedented reactivity. This research is driven by the desire for lower costs, new reaction pathways, and increased efficiency.

Emerging catalytic strategies include:

Earth-Abundant Metal Catalysis : There is a strong focus on developing catalysts based on iron, nickel, and cobalt to replace more expensive precious metals like palladium. acs.org

Photoredox Catalysis : Using visible light to drive chemical reactions, photoredox catalysis can generate radical intermediates under exceptionally mild conditions, enabling new types of bond formations that are complementary to traditional methods.

Dual Catalysis : This approach combines two distinct catalytic cycles in one pot to achieve transformations that are not possible with either catalyst alone. For example, merging photoredox catalysis with transition metal catalysis can enable challenging cross-coupling reactions.

Advanced Ligand Design : The development of new ligands is critical for controlling the reactivity and selectivity of metal catalysts. Research continues to explore ligands that can stabilize reactive intermediates or promote challenging reaction steps.

| Catalytic System | Focus | Potential Application for this compound |

| Earth-Abundant Metals | Replace precious metals (Pd, Rh) with cheaper, more sustainable alternatives (Fe, Co, Ni). | Cross-coupling and addition reactions. |

| Photoredox Catalysis | Use visible light to enable reactions under mild conditions via radical pathways. | C-H functionalization and coupling with non-traditional nucleophiles. |

| Dual Catalysis | Combine two catalysts to enable novel, multi-step transformations in a single pot. | Facilitating complex bond constructions in a highly efficient manner. |

| Modern Coupling Reactions | Expand the scope of bond formation using established but evolving methods. | Palladium-based couplings like Sonagashira and boronic couplings like Suzuki. chemhub.com |

Computational-Experimental Synergies for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work provides powerful insights into complex reaction mechanisms, guiding the development of more efficient and selective reactions. For this compound, this integrated approach is crucial for understanding its reactivity in metal-catalyzed transformations.

Quantum Chemical Methodology : Techniques like Density Functional Theory (DFT) are used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate the factors controlling selectivity. acs.org These calculations can explain why certain catalysts are effective or why a reaction follows a specific stereochemical outcome.

Mechanistic Elucidation : Computational studies can help distinguish between competing reaction mechanisms. For instance, in metal-catalyzed propargylic substitutions, calculations can clarify the precise role of the catalyst, ligands, and counterions in the catalytic cycle. acs.org

Predictive Modeling : By understanding the fundamental principles that govern reactivity, researchers can computationally screen potential catalysts and substrates before committing to laboratory experiments, saving time and resources. Studies have successfully investigated properties like the barrier to internal rotation of this compound using microwave spectroscopy combined with theoretical analysis, showcasing the power of this synergy. acs.org

常见问题

Q. What computational methods are most reliable for modeling the torsional and vibrational states of 1-chloro-2-butyne?

The Modified Free Rotor Model (MFRM) and Internal Axis Method (IAM) are validated for low-barrier systems. For this compound, these methods produce consistent energy levels when sufficient basis functions are included (e.g., ≥25 cm⁻¹ barrier height). Smaller basis sets may require validation against experimental data to ensure accuracy. The IAM is computationally efficient and reproduces observed frequencies effectively for low-barrier torsional states .

Q. How do structural features of this compound influence its torsional state interactions?

The interaction between torsional states (e.g., m = +1 and m = -2) depends on rotational quantum numbers (J, K_I). For K_I < 2, off-diagonal coupling is negligible, simplifying analysis. States like m = 0 and m = 4 remain isolated, while higher K_I values induce mixing (e.g., m = +3 and m = -3). Experimental data can be modeled using the IAM with adjustments for K_I-dependent interactions .

Q. What experimental techniques are critical for validating computational models of this compound?

Microwave or infrared spectroscopy is essential for resolving torsional splittings and vibrational frequencies. Comparisons between observed spectra and IAM/MFRM predictions help identify discrepancies, particularly in systems with low barriers (<25 cm⁻¹). Triangulation with thermodynamic data (e.g., enthalpy of formation) from NIST further refines model accuracy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational predictions and experimental torsional frequencies in this compound?

Discrepancies often arise from insufficient basis sets or neglected off-diagonal couplings. To address this:

- Increase the number of basis functions in FRM calculations for higher K_I values.

- Validate models using the IAM, which accounts for internal rotation effects more efficiently.

- Cross-check with experimental data (e.g., J-dependent frequency shifts) to refine barrier height estimates .

Q. What strategies optimize the IAM for low-barrier systems like this compound?

Parameterize the IAM using observed torsional frequencies and adjust for weak coupling between states. For this compound, trial calculations show that the IAM matches FRM accuracy when off-diagonal elements are minimized. Validation against meta-fluorotoluene (a structurally similar molecule) provides additional benchmarking .

Q. How do K_I values affect the interpretation of torsional state mixing in spectroscopic data?

For K_I < 2, interactions between states (e.g., m = +1 and m = -2) are negligible, simplifying spectral assignments. At higher K_I, state mixing complicates peak assignments, requiring FRM-based simulations to disentangle overlapping transitions. Selection criteria (e.g., isolating m = 0 and m = 4) improve data clarity .

Data Analysis and Methodological Challenges

Q. What are the limitations of using smaller basis sets in FRM calculations for this compound?

Smaller basis sets fail to capture higher-energy vibrational states, leading to deviations in predicted frequencies. For example, m = 1/4 and J = 6 states show large deviations due to interactions with m = -5. Researchers should use larger basis sets (validated against experimental spectra) for systems with barrier heights >25 cm⁻¹ .

Q. How can thermodynamic data from NIST inform computational modeling of this compound?

NIST provides enthalpy of formation (ΔfH°gas) and phase-change data critical for validating force fields in molecular dynamics simulations. However, access to advanced datasets (e.g., reaction thermochemistry) may require institutional subscriptions. Cross-referencing with peer-reviewed studies (e.g., allylic chloride analyses) ensures consistency .

Q. What ethical and methodological practices should guide reporting torsional state research?

- Disclose basis set limitations and computational assumptions.

- Use triangulation (e.g., combining IAM, FRM, and experimental data) to enhance credibility.

- Adhere to ethical guidelines for data transparency, as outlined in institutional codes of conduct .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。